molecular formula C₁₇H₂₀N₄OS B1142692 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione CAS No. 912576-44-4

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione

Cat. No.: B1142692
CAS No.: 912576-44-4
M. Wt: 328.43
InChI Key:
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Description

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a propyl group attached to the imidazo[1,2,4]triazine core

Scientific Research Applications

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione typically involves the reaction of 2-ethoxybenzoyl chloride with 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide in the presence of anhydrous pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Materials: 2-ethoxybenzoyl chloride and 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide.

    Reaction Medium: Anhydrous pyridine.

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-8-14-18-11(3)15-17(23)19-16(20-21(14)15)12-9-6-7-10-13(12)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBQZUJYMEUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=S)C3=CC=CC=C3OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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